N-(4-acetylphenyl)-2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide
Description
N-(4-acetylphenyl)-2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide is a synthetic heterocyclic compound featuring a pyrimido[5,4-b]indole core fused with a benzyl group at position 3 and a 4-oxo moiety. The acetamide side chain at position 5 is substituted with a 4-acetylphenyl group, which introduces both lipophilic and electron-withdrawing characteristics. This structural framework is common in medicinal chemistry for targeting enzymes or receptors involved in cancer and inflammation .
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-(3-benzyl-4-oxopyrimido[5,4-b]indol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N4O3/c1-18(32)20-11-13-21(14-12-20)29-24(33)16-31-23-10-6-5-9-22(23)25-26(31)27(34)30(17-28-25)15-19-7-3-2-4-8-19/h2-14,17H,15-16H2,1H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJYVPWEHHLWIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetylphenyl)-2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide is a complex organic compound belonging to the class of pyrimidoindoles. This compound has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C23H20N4O2, with a molecular weight of approximately 384.43 g/mol. The compound features a pyrimidoindole core, an acetylphenyl group, and an acetamide moiety.
Structural Characteristics
| Component | Description |
|---|---|
| Core Structure | Pyrimidoindole |
| Functional Groups | Acetylphenyl and acetamide |
| Molecular Weight | 384.43 g/mol |
Biological Activity
Research indicates that compounds in the pyrimidoindole class often exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The specific biological activities of this compound have not been extensively documented; however, related compounds have shown promising results.
Anticancer Activity
Preliminary studies suggest that pyrimidoindoles can inhibit cancer cell proliferation. For instance:
- Mechanism of Action : It is hypothesized that these compounds interact with specific cellular targets such as DNA or proteins involved in cell cycle regulation.
Antimicrobial Activity
Pyrimidoindole derivatives have also been investigated for their antimicrobial properties. A study on similar compounds demonstrated significant antibacterial activity against various strains of bacteria.
Case Studies and Research Findings
-
Anticancer Studies :
- A study on related pyrimidoindole derivatives showed IC50 values indicating potent cytotoxicity against various cancer cell lines (e.g., A549 lung cancer cells).
- The presence of specific substituents on the indole ring was crucial for enhancing activity.
-
Antimicrobial Studies :
- Research demonstrated that certain pyrimidoindole derivatives exhibited MIC values comparable to standard antibiotics against Gram-positive and Gram-negative bacteria.
- The structural modifications significantly influenced the antibacterial efficacy.
The exact mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is believed that:
- Interaction with Enzymes : The compound may inhibit key enzymes involved in cellular metabolism.
- DNA Binding : Similar compounds have shown the ability to intercalate with DNA, leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
*Calculated based on molecular formula approximations.
Structural and Functional Insights:
Core Modifications: The pyrimido[5,4-b]indole core is conserved in most analogs, but substituents at positions 3 and 5 dictate target specificity. For example, the 8-fluoro substitution in ’s compound likely enhances metabolic stability and binding affinity compared to the non-fluorinated target compound .
Side Chain Variations: The 4-acetylphenyl group in the target compound introduces a ketone moiety, which may participate in hydrogen bonding or serve as a metabolic site for oxidation. In contrast, halogenated aryl groups (e.g., 3-chloro-4-methylphenyl in ) improve hydrophobic interactions .
Synthetic Accessibility :
- The target compound’s synthesis likely follows routes similar to and , which employ HATU-mediated coupling for acetamide formation (yields: 50–83%) . However, the absence of sulfur in its structure may simplify purification compared to thioacetamide analogs.
Biological Implications :
- While ’s indole derivatives show anticancer activity via Bcl-2/Mcl-1 inhibition, the pyrimidoindole core in the target compound may target distinct pathways (e.g., kinase inhibition or TLR4 modulation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
